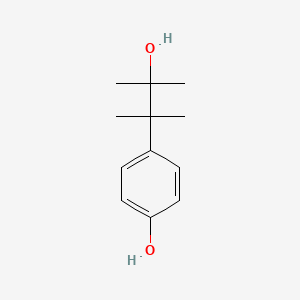

4-(3-Hydroxy-2,3-dimethylbutan-2-yl)phenol

Description

Properties

CAS No. |

6337-72-0 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

4-(3-hydroxy-2,3-dimethylbutan-2-yl)phenol |

InChI |

InChI=1S/C12H18O2/c1-11(2,12(3,4)14)9-5-7-10(13)8-6-9/h5-8,13-14H,1-4H3 |

InChI Key |

GOFIPVBGDILKFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C(C)(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s substituent distinguishes it from other alkylphenols. Key comparisons include:

Key Observations :

- Branching and Steric Effects: The 2,3-dimethylbutan-2-yl group in the target compound introduces greater steric hindrance compared to linear alkyl chains (e.g., 4-propylphenol in ). This may reduce solubility in polar solvents but enhance thermal stability .

Quantum Chemical and Spectroscopic Insights

- HOMO-LUMO Gap : For NLO-active imidazole derivatives (), a low HOMO-LUMO gap (~3.5 eV) facilitates charge transfer. The target compound’s aliphatic substituent likely results in a higher gap, limiting electron delocalization .

- Spectroscopy: UV-Vis absorption peaks in analogs (e.g., 340–406 nm for 4-(4,5-diphenylimidazol-2-yl)phenol, ) arise from π→π* transitions. The target compound’s absorption would shift to lower wavelengths due to reduced conjugation .

Q & A

Q. What are the established synthetic routes for 4-(3-Hydroxy-2,3-dimethylbutan-2-yl)phenol, and how is its purity validated?

- Methodological Answer : A common synthesis involves reacting 4-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)phosphoryl)benzoic acid with reagents like thionyl chloride (SOCl₂) in dichloromethane (DCM), yielding 85% under optimized conditions . Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For example, similar phenolic derivatives have been analyzed using reversed-phase HPLC with UV detection at 254 nm, achieving >98% purity thresholds .

Q. What analytical techniques are recommended for identifying functional groups in this compound?

- Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) can detect hydroxyl (-OH) and aromatic C=C stretches (e.g., 3300–3500 cm⁻¹ for -OH, 1600 cm⁻¹ for aromatic rings). Mass spectrometry (MS) is critical for molecular weight confirmation. For example, electrospray ionization (ESI-MS) has been used to validate analogs like 4-(Hydrazinylmethyl)phenol (C₇H₁₀N₂O), achieving accurate mass matches within 1 ppm error .

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer : The compound’s phenolic -OH group confers moderate polarity, making it soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. Solubility can be enhanced via derivatization (e.g., acetylation of -OH). For biological assays, dimethyl sulfoxide (DMSO) is often used as a stock solvent, with final concentrations kept below 0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing 4-(3-Hydroxy-2,3-dimethylbutan-2-yl)phenol derivatives?

- Methodological Answer : Yield optimization requires controlling reaction parameters:

- Temperature : Elevated temperatures (e.g., 50–60°C) improve reaction kinetics but may promote side reactions.

- Catalyst : Lewis acids like BF₃·Et₂O can enhance electrophilic substitution in phenolic systems .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) effectively isolates products. A case study achieved 85% yield using these conditions .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR peaks) in structural analysis?

- Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:

Q. How can bioactivity studies address conflicting results in cytotoxicity assays?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, incubation time). Mitigation steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.